molecular formula C8H16N2 B1295413 Diisopropylaminoacetonitrile CAS No. 54714-49-7

Diisopropylaminoacetonitrile

Cat. No. B1295413
CAS RN: 54714-49-7
M. Wt: 140.23 g/mol
InChI Key: KRHUHTLKXFFVGB-UHFFFAOYSA-N
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Description

Diisopropylaminoacetonitrile is a compound that is structurally related to various other nitriles and amines used in chemical synthesis and pharmacological research. Although the specific compound diisopropylaminoacetonitrile is not directly mentioned in the provided papers, the related compounds and their reactivity can provide insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with other reagents to form complex structures. For instance, the reaction of 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with S2Cl2 in acetonitrile leads to the formation of bis[1,2]dithiolo[1,4]thiazines, which are sulfur-containing heterocycles . This suggests that diisopropylaminoacetonitrile could potentially be used as a precursor or intermediate in the synthesis of sulfur-containing heterocycles or other nitrogen-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to diisopropylaminoacetonitrile has been determined using various analytical techniques. For example, the structure of an α-amino nitrile was elucidated using silica-supported sulfuric acid in MeCN, which resulted in the formation of a compound with a complex interaction pattern, including C–H∙∙∙N and C–H∙∙∙π contacts . This indicates that diisopropylaminoacetonitrile may also exhibit interesting structural features that could be analyzed using similar techniques.

Chemical Reactions Analysis

The reactivity of diisopropylamine, a related compound, has been studied in the context of fluorescence quenching of polycyclic aromatic hydrocarbons (PAHs) in acetonitrile . Diisopropylamine was found to selectively quench the fluorescence of nonalternant PAHs. This suggests that diisopropylaminoacetonitrile might also interact with PAHs or other aromatic systems, potentially serving as a selective agent in spectrochemical analyses.

Physical and Chemical Properties Analysis

The physical and chemical properties of diisopropylaminoacetonitrile can be inferred from related compounds. For instance, the pharmacological activities of α-isopropyl-α-[(phenoxyalkylamino)alkyl]benzeneacetonitrile derivatives were influenced by the substituents on the amino nitrogen atom . This implies that the diisopropylamino group in diisopropylaminoacetonitrile could affect its physical properties, such as solubility and stability, as well as its chemical reactivity and potential pharmacological activities.

Safety And Hazards

Diisopropylaminoacetonitrile is classified as a hazardous chemical . It has several hazard statements including being highly flammable, harmful if swallowed, toxic if inhaled, and it may cause severe skin burns and eye damage .

properties

IUPAC Name

2-[di(propan-2-yl)amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7(2)10(6-5-9)8(3)4/h7-8H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHUHTLKXFFVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941456
Record name [Di(propan-2-yl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropylaminoacetonitrile

CAS RN

54714-49-7, 19699-38-8
Record name NSC26718
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [Di(propan-2-yl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diisopropylaminoacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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